Isoquinoline, 1,2-dihydro-1-(1H-indol-3-yl)-2-(phenylsulfonyl)-

Description

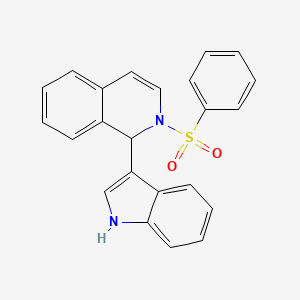

The compound Isoquinoline, 1,2-dihydro-1-(1H-indol-3-yl)-2-(phenylsulfonyl)- (CAS: 313526-24-8) is a hybrid heterocyclic molecule combining isoquinoline and indole scaffolds linked via a sulfonyl group. Its molecular weight is 400.49 g/mol, with a core structure featuring a partially hydrogenated isoquinoline ring substituted at position 1 with an indol-3-yl group and at position 2 with a phenylsulfonyl moiety . A structurally analogous variant, 1-(1H-indol-3-yl)-2-(styrylsulfonyl)-1,2-dihydroisoquinoline (CAS: 301332-59-2), replaces the phenylsulfonyl group with a styrylsulfonyl substituent, altering electronic and steric properties .

Properties

IUPAC Name |

2-(benzenesulfonyl)-1-(1H-indol-3-yl)-1H-isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O2S/c26-28(27,18-9-2-1-3-10-18)25-15-14-17-8-4-5-11-19(17)23(25)21-16-24-22-13-7-6-12-20(21)22/h1-16,23-24H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPBLJYFQIORFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC=CC=C3C2C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50386124 | |

| Record name | Isoquinoline, 1,2-dihydro-1-(1H-indol-3-yl)-2-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50386124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63607-19-2 | |

| Record name | Isoquinoline, 1,2-dihydro-1-(1H-indol-3-yl)-2-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50386124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinoline, 1,2-dihydro-1-(1H-indol-3-yl)-2-(phenylsulfonyl)- typically involves multi-step organic reactions. One common method might include:

Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction, where a β-phenylethylamine reacts with an aldehyde or ketone.

Introduction of the Indole Group: This step might involve a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde.

Addition of the Phenylsulfonyl Group: This can be done through sulfonylation, where a sulfonyl chloride reacts with the isoquinoline derivative in the presence of a base.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 1,2-dihydro-1-(1H-indol-3-yl)-2-(phenylsulfonyl)- can undergo various chemical reactions, including:

Oxidation: This can lead to the formation of N-oxides or sulfoxides.

Reduction: This might reduce the nitro groups or sulfonyl groups to amines or thiols.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the isoquinoline or indole rings.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Isoquinoline, 1,2-dihydro-1-(1H-indol-3-yl)-2-(phenylsulfonyl)- depends on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The indole and phenylsulfonyl groups could play crucial roles in binding to these targets.

Comparison with Similar Compounds

Research Findings

- Structural Studies: X-ray crystallography using SHELX software (e.g., SHELXL, SHELXS) has been critical in resolving the stereochemistry of similar dihydroisoquinolines .

- Synthetic Challenges : Cyclocondensation reactions () often require harsh conditions (175°C, excess POCl3), limiting yields .

Biological Activity

Isoquinoline derivatives, particularly those with complex structures like Isoquinoline, 1,2-dihydro-1-(1H-indol-3-yl)-2-(phenylsulfonyl)- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Isoquinoline, 1,2-dihydro-1-(1H-indol-3-yl)-2-(phenylsulfonyl)- is characterized by a unique combination of an isoquinoline core, an indole moiety, and a phenylsulfonyl group. Its chemical formula is , and it possesses a molecular weight of approximately 439.51 g/mol. The structural complexity of this compound contributes to its varied biological activities.

Antiviral Activity

Recent studies have highlighted the potential of isoquinoline derivatives as HIV-1 integrase inhibitors . For instance, research demonstrated that certain 1,2-dihydroisoquinoline derivatives exhibited significant inhibitory activity against HIV-1 integrase (IC50 values ranging from 0.7 to 0.8 μM) . The mechanism involves the chelation of magnesium ions essential for integrase activity, thereby disrupting viral replication processes.

Antitumor Activity

Isoquinoline compounds have also been investigated for their anticancer properties . For example, analogs of combretastatin A-4, which share structural similarities with isoquinolines, have shown potent antitumor effects in various preclinical tumor models . These compounds typically function by disrupting microtubule dynamics and inducing apoptosis in cancer cells.

The biological activity of isoquinoline derivatives can be attributed to several mechanisms:

- Enzyme Inhibition : Many isoquinoline derivatives act as inhibitors of key enzymes involved in viral replication and cancer cell proliferation.

- Metal Chelation : Compounds like 1,2-dihydroisoquinolines can chelate metal ions (e.g., Mg²⁺), which are crucial for the activity of various enzymes such as integrases .

- Receptor Modulation : Some isoquinoline derivatives may interact with specific receptors or signaling pathways that regulate cell growth and survival.

Study on HIV-1 Integrase Inhibition

A study synthesized various 1,2-dihydroisoquinoline derivatives and evaluated their inhibitory effects on HIV-1 integrase. Among the compounds tested, two derivatives (4m and 6c) demonstrated the most potent activity with IC50 values below 0.8 μM . The study employed molecular docking techniques to elucidate the binding interactions between these compounds and the integrase enzyme.

Anticancer Activity Evaluation

In another investigation focusing on anticancer properties, isoquinoline analogs were tested against several cancer cell lines. The results indicated that these compounds could inhibit cell proliferation significantly and induce apoptosis in a dose-dependent manner. The most active compounds showed IC50 values ranging from 0.4 to 6.6 μM across different cancer types .

Data Table: Biological Activity Summary

| Activity Type | Compound | IC50 (μM) | Mechanism |

|---|---|---|---|

| HIV-1 Integrase | 4m | 0.7 | Metal ion chelation |

| 6c | 0.8 | Enzyme inhibition | |

| Antitumor | Combretastatin A-4 Analog | 0.4 - 6.6 | Microtubule disruption |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.